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Docetaxel Impurity 4 Profile

The table below summarizes the key identification and characterization data for Docetaxel Impurity 4.

Property Description

Chemical
Name

(4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid [1]

CAS Number 153744-63-9 [1]

Molecular
Formula

C₁₇H₂₃NO₅ [1]

Molecular
Weight

321.4 g/mol [1]

Role & Use Used as a reference standard for analytical method development, validation (AMV),

Quality Control (QC), and commercial production, particularly for Abbreviated New
Drug Applications (ANDA) [1].
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Control and Analysis of Docetaxel Impurities

A primary concern in controlling impurities for Docetaxel injection is separating drug-related impurities

from peaks originating from the formulation's placebo matrix, particularly polysorbate 80 [2]. Failure to do

so can lead to overestimation or underestimation of impurity levels [2].

Critical Separation Challenge: A major degradant of Docetaxel, 7-epi Docetaxel, was found to co-
elute with a placebo peak in some analytical methods, highlighting the need for highly specific

stability-indicating methods [2].
Method Optimization: Research indicates that optimizing HPLC methods, sometimes by introducing

a second organic modifier like methanol, is necessary to adequately separate all known impurities
and degradants from each other and from the placebo components [2].

The following diagram illustrates the core workflow for developing a stability-indicating method that can

accurately quantify Docetaxel Impurity 4 and other related substances.
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Experimental Protocol for Impurity Analysis

The table below outlines key steps for the analytical method used to control impurities in Docetaxel

injection, based on the search results.

Experimental
Step

Description & Purpose

Method
Development

Develop a stability-indicating HPLC method capable of separating process-related

impurities, degradation products, and peaks from the formulation matrix (e.g.,
polysorbate 80) [2].

Specificity
Check

Demonstrate that the method can separate all known impurities from each other
and from placebo peaks. Use techniques like spiking studies and Peak Purity

analysis using a Photodiode Array (PDA) detector [2].

Quantification Use authentic impurity standards to establish Relative Retention Times (RRT) and

Relative Response Factors (RRF) for accurate quantification of known impurities
[2].

Sensitivity Determine the Limit of Quantification (LOQ) for Docetaxel and its known
impurities. The LOQ should be sufficiently low, typically below 0.2 μg/mL, to detect

impurities at the required reporting threshold [2].

Summary and Research Considerations

To summarize the key findings:

Docetaxel Impurity 4 is a specified compound with a clear chemical structure and is used as a

critical reference standard in drug quality control [1].
Accurate analysis requires advanced, stability-indicating HPLC methods that can distinguish true

drug impurities from interfering signals from the formulation's excipients [2].

For your research, I suggest focusing on the following areas:

Consult Pharmacopeial Monographs: For definitive regulatory guidelines, the most authoritative

sources are the official monographs in the United States Pharmacopeia (USP) and European
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Pharmacopoeia (Ph. Eur.), which should specify the acceptance criteria and control methods for all

specified impurities, including Impurity 4 [1] [3] [2].
Procure Certified Standards: As indicated by suppliers, using certified reference standards like

Docetaxel Impurity 4 is essential for method validation and ensuring accurate quantification [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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